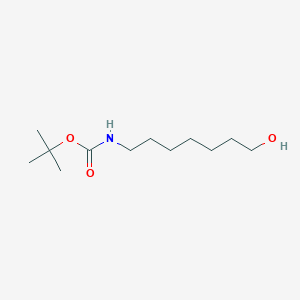

tert-Butyl (7-hydroxyheptyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7-hydroxyheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h14H,4-10H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHJMTNYNBJHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173436-02-7 | |

| Record name | tert-Butyl (7-hydroxyheptyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (7-hydroxyheptyl)carbamate: A Versatile Linker for Advanced Chemical Synthesis

This guide provides an in-depth analysis of tert-Butyl (7-hydroxyheptyl)carbamate, a bifunctional molecule increasingly recognized for its utility in organic synthesis and drug development. We will explore its core physicochemical properties, outline a robust synthetic protocol, and discuss its strategic application as a flexible linker molecule. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Characteristics and Molecular Structure

tert-Butyl (7-hydroxyheptyl)carbamate (CAS No. 103376-53-2) is a linear C7 alkyl chain functionalized with a terminal hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc)-protected amine. This unique structure provides two key points of orthogonal reactivity. The hydroxyl group is readily available for nucleophilic substitution or esterification/etherification reactions, while the Boc-protected amine offers a stable, yet easily deprotected, nitrogen source for subsequent amide bond formation or other amine-related chemistries.

The presence of the bulky tert-butyl group in the Boc protecting group provides significant steric hindrance, which enhances the stability of the carbamate and prevents unintended side reactions under a variety of conditions. The seven-carbon aliphatic chain offers a desirable balance of flexibility and hydrophobicity, a critical consideration when designing linker molecules for applications such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Molecular Structure:

This structure highlights the key functional groups: the Boc-protected amine at one end and the primary alcohol at the other, separated by the heptyl chain.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of tert-Butyl (7-hydroxyheptyl)carbamate is essential for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and designing purification strategies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 103376-53-2 | |

| Molecular Formula | C12H25NO3 | |

| Molecular Weight | 231.33 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 335.8±11.0 °C (at 760 mmHg) | |

| Density | 0.965±0.06 g/cm³ | |

| Purity | ≥95% |

Spectroscopic Profile:

The identity and purity of tert-Butyl (7-hydroxyheptyl)carbamate are typically confirmed using a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected signals include a large singlet around 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl group, a triplet at approximately 3.64 ppm for the methylene group adjacent to the hydroxyl group (-CH₂OH), and a multiplet around 3.10 ppm for the methylene group attached to the carbamate nitrogen (-NHCH₂-). The protons of the central alkyl chain typically appear as a series of multiplets between 1.25 and 1.55 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Characteristic peaks include a signal around 79 ppm for the quaternary carbon of the Boc group, a peak near 156 ppm for the carbamate carbonyl carbon, and a signal around 62 ppm for the carbon bearing the hydroxyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol. A peak around 3350 cm⁻¹ can also be attributed to the N-H stretch of the carbamate. A strong absorption near 1685 cm⁻¹ corresponds to the C=O stretch of the carbamate group.

Synthesis and Purification Protocol

The most common and reliable method for synthesizing tert-Butyl (7-hydroxyheptyl)carbamate is through the reaction of 7-aminoheptan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction, often referred to as "Boc protection," is highly efficient and selective for the primary amine.

Experimental Workflow: Synthesis of tert-Butyl (7-hydroxyheptyl)carbamate

Caption: A typical workflow for the synthesis and purification of tert-Butyl (7-hydroxyheptyl)carbamate.

Step-by-Step Methodology:

-

Dissolution: Dissolve 7-aminoheptan-1-ol in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃) to the solution to act as a base, which will neutralize the acid byproduct of the reaction and maintain a suitable pH.

-

Addition of Boc Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature. The slow addition helps to control the reaction exotherm and ensure efficient mixing.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

-

Extraction: Once the reaction is complete, add water to the mixture and perform an extraction with a suitable organic solvent, such as ethyl acetate. Repeat the extraction two to three times to ensure all the product is transferred to the organic phase.

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from any unreacted starting material or byproducts.

-

Characterization: Collect the fractions containing the pure product and concentrate them to yield tert-Butyl (7-hydroxyheptyl)carbamate as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Organic Synthesis

The primary utility of tert-Butyl (7-hydroxyheptyl)carbamate lies in its role as a versatile heterobifunctional linker. The C7 alkyl chain provides spatial separation between two points of conjugation, which is a critical design element in many advanced therapeutic modalities.

Primary Application: Linker in PROTAC Development

PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.

The properties of the linker are paramount to the efficacy of the PROTAC. It dictates the distance and relative orientation between the two proteins, which in turn affects the efficiency of the ternary complex formation. tert-Butyl (7-hydroxyheptyl)carbamate is an ideal starting point for PROTAC linker synthesis due to:

-

Defined Length: The seven-carbon chain provides a known, flexible length.

-

Chemical Handles: The terminal -OH group can be readily modified, for example, by converting it to an azide or alkyne for click chemistry, or to a carboxylic acid for amide coupling. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, ready for coupling to an E3 ligase ligand.

Workflow for Linker Elaboration

An In-depth Technical Guide to tert-Butyl (7-hydroxyheptyl)carbamate for Advanced Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tert-Butyl (7-hydroxyheptyl)carbamate (CAS Number: 173436-02-7). We will delve into its chemical properties, synthesis, and critical applications, particularly its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document moves beyond a simple datasheet to offer practical insights and detailed methodologies, empowering researchers to effectively utilize this valuable chemical tool.

Introduction: A Bifunctional Building Block for Targeted Protein Degradation

tert-Butyl (7-hydroxyheptyl)carbamate is a bifunctional molecule featuring a seven-carbon aliphatic chain. This chain is strategically terminated with a primary alcohol at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This orthogonal protecting group strategy is the cornerstone of its utility, allowing for selective and sequential chemical modifications. The inherent flexibility and length of the heptyl chain make it an ideal spacer for connecting two distinct molecular entities, a crucial feature in the design of heterobifunctional molecules like PROTACs.

PROTACs are a revolutionary class of therapeutics that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical determinants of the stability and efficacy of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. The seven-carbon alkyl chain of tert-butyl (7-hydroxyheptyl)carbamate provides the necessary spatial orientation and flexibility for the formation of a productive ternary complex.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 173436-02-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₅NO₃ | [1][3] |

| Molecular Weight | 231.34 g/mol | [1] |

| IUPAC Name | tert-butyl N-(7-hydroxyheptyl)carbamate | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 348.9 ± 25.0 °C at 760 mmHg | [4] |

Note: Some physical properties, such as melting point and precise solubility, are not consistently reported in publicly available literature and should be determined empirically.

Safety and Handling

tert-Butyl (7-hydroxyheptyl)carbamate is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]

Precautionary Measures:

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Storage: Store locked up in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]

-

In Case of Exposure:

This is a summary of the main hazards. Always consult the full Safety Data Sheet (SDS) before use.

Synthesis and Characterization

While commercially available, understanding the synthesis of tert-butyl (7-hydroxyheptyl)carbamate provides valuable context for its reactivity and potential impurities.

Synthetic Route

A common and logical approach to the synthesis of tert-butyl (7-hydroxyheptyl)carbamate is through the selective Boc-protection of the amino group of 7-aminoheptan-1-ol. The higher nucleophilicity of the amine compared to the alcohol allows for a selective reaction.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Boc Protecting Group in Linker Chemistry

In the landscape of modern organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone for the management of amine functionalities.[1][2][3] Its widespread adoption, particularly in the realm of linker chemistry for applications such as peptide synthesis, antibody-drug conjugates (ADCs), and PROteolysis Targeting Chimeras (PROTACs), is a testament to its robust and predictable chemical behavior.[][5][6] This guide provides a comprehensive exploration of the core physicochemical properties of Boc-protected linkers, offering field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

The strategic advantage of the Boc group lies in its remarkable stability across a broad spectrum of basic and nucleophilic conditions, coupled with its facile and selective removal under mild acidic conditions.[1][6][7] This orthogonality to other common protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), is fundamental to the design of complex, multi-step synthetic strategies.[3][8]

Core Physicochemical Properties: A Quantitative Perspective

The introduction of the Boc group significantly influences the physical characteristics of a linker molecule. Understanding these changes is critical for predicting solubility, designing purification strategies, and ensuring compatibility with subsequent reaction conditions.

Solubility Profile

Generally, the incorporation of the bulky and nonpolar tert-butyl group increases the lipophilicity of a molecule.[2] This often translates to enhanced solubility in a wide range of common organic solvents.[2] Boc-protected linkers typically exhibit good solubility in nonpolar solvents due to the tert-butyl group, while the polar carbamate moiety can contribute to solubility in polar aprotic solvents.[2]

A systematic study on the solubility of Boc-L-proline in various pure solvents revealed a positive correlation with temperature.[9] The solubility order was determined to be acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[9] For polar protic solvents, the length of the carbon chain and the solvent's intrinsic properties were identified as key influencing factors.[9]

| Property | General Trend with Boc Protection | Rationale |

| Lipophilicity | Increases | Introduction of the nonpolar tert-butyl group.[2] |

| Aqueous Solubility | Generally Decreases | Increased lipophilic character. |

| Organic Solvent Solubility | Generally Increases | Enhanced solubility in a range of nonpolar and polar aprotic solvents.[2] |

Stability: A Tale of Two Conditions

The chemical resilience of the Boc group is a defining feature. It is notably stable under basic and nucleophilic conditions, making it an ideal protecting group when other functionalities in the molecule require manipulation under such environments.[1][7]

Stable under:

-

Basic Conditions: Resistant to hydrolysis by strong bases like NaOH or KOH.[2]

-

Nucleophiles: The steric hindrance provided by the bulky tert-butyl group protects the carbamate from nucleophilic attack.[1]

-

Catalytic Hydrogenation: Stable under conditions typically used to cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[2]

Conversely, the Boc group is designed for its lability under acidic conditions.[1][7] This selective cleavage is the cornerstone of its utility in orthogonal synthetic strategies.[10] The rate of deprotection is dependent on the strength of the acid and the reaction temperature.[11] To maintain the integrity of the Boc group, it is crucial to ensure that the reaction medium is basic, irrespective of the temperature.[11]

The Chemistry of Protection and Deprotection: Mechanisms and Methodologies

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is paramount for optimizing reaction conditions and minimizing side reactions.

Boc Protection: A Nucleophilic Acyl Substitution

The most common method for introducing a Boc group onto an amine involves a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O).[1][12] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide.[8] The amine acts as the nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[12] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide.[1]

Caption: Mechanism of Boc-protection of an amine.

Boc Deprotection: An Acid-Catalyzed Fragmentation

The defining characteristic of the Boc group is its cleavage under mild acidic conditions.[1] The most common reagent for this transformation is trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (DCM).[2][10]

The mechanism proceeds through the following steps:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[13][14]

-

Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[13][14][15]

-

Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[13][14]

-

Protonation of Amine: The liberated amine is then protonated by the excess acid in the reaction mixture, yielding an amine salt.[13]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic residues in the molecule.[16] This can be mitigated by the addition of scavengers such as anisole or thioanisole.[14][16]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of amine-containing linkers.

Protocol 1: Boc Protection of an Amino-Linker

Objective: To protect a primary or secondary amine in a linker molecule using di-tert-butyl dicarbonate.

Materials:

-

Amino-linker

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)[6]

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)[6]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolve the amino-linker in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: TFA-Mediated Boc Deprotection

Objective: To remove the Boc protecting group from a linker molecule using trifluoroacetic acid.

Materials:

-

Boc-protected linker

-

Trifluoroacetic acid (TFA) (20-50% v/v)[6]

-

Anhydrous Dichloromethane (DCM)[6]

-

Scavenger (optional, e.g., triisopropylsilane (TIS))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.[3]

-

If the substrate contains sensitive functional groups, add a scavenger to the solution.

-

Slowly add TFA to the solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[17]

-

Remove the solvent and excess TFA under reduced pressure.[17]

-

Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.[18]

-

The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Analytical Characterization of Boc-Protected Linkers

Confirming the identity, purity, and stability of Boc-protected linkers is a critical step in any synthetic workflow. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of Boc-protected linkers, typically yielding intact molecular ions with various adducts.[19] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the successful protection or deprotection of the amine group. The presence of a characteristic signal for the nine equivalent protons of the tert-butyl group, typically appearing as a sharp singlet around 1.4-1.5 ppm, is a clear indicator of the Boc group's presence. Upon successful deprotection, this signal will disappear from the spectrum.[20]

Applications in Drug Discovery and Development

Boc-protected linkers are integral to the synthesis of a wide array of therapeutic modalities.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially coupled to a growing peptide chain.[10][21] The acid lability of the Boc group allows for its selective removal at each step without affecting the more acid-stable side-chain protecting groups.[10]

-

Antibody-Drug Conjugates (ADCs): Linkers play a crucial role in the stability and efficacy of ADCs.[][][][25] Boc-protected linkers enable the controlled and sequential attachment of the cytotoxic payload to the antibody.[6]

-

PROteolysis Targeting Chimeras (PROTACs): Boc-protected linkers, including those with polyethylene glycol (PEG) spacers, are used to connect the target protein-binding ligand to the E3 ligase-recruiting moiety.[5][19] The physicochemical properties of the linker, influenced by the Boc group and the linker backbone, can significantly impact the PROTAC's membrane permeability and overall bioavailability.[]

Conclusion

The Boc protecting group, when incorporated into linker molecules, offers a robust and versatile tool for researchers in organic synthesis and drug development. Its well-defined physicochemical properties, predictable reactivity, and the wealth of established protocols for its use and removal make it an indispensable component in the construction of complex and biologically active molecules. A thorough understanding of the principles and methodologies outlined in this guide will enable scientists to leverage the full potential of Boc-protected linkers in their research endeavors.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- Physical and chemical properties of Boc-protected amino acids. BenchChem.

- Peptide Synthesis. Chemistry LibreTexts.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.

- Understanding the Boc protection str

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.

- The Chemistry of the Boc Protecting Group. BenchChem.

- BOC-amino acids. BOC Sciences.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Boc Deprotection Mechanism | Organic Chemistry. YouTube.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Boc Protecting Group for Amines. Chemistry Steps.

- Protecting Groups for Amines: Carbam

- Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers.

- Is the protecting group boc of the amino group stable at 37°C?.

- Characterizing PROTAC Linkers: A Mass Spectrometry Comparison of Boc-N-PEG5-C2-NHS Ester and Altern

- A schematic representation of peptide synthesis using Boc protected...

- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. BenchChem.

- A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjug

- Dual protection of amino functions involving Boc. RSC Publishing.

- The Strategic Application of Boc-Protected Linkers in Bioconjug

- Overcoming ADC Conjugation Efficiency & Stability Challenges. BOC Sciences.

- ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.

- Solubility Behavior of Boc-L-proline in 14 Pure Solvents

- Boc-PEG, PEG linker, PEG reagent. BroadPharm.

- ADC Linker Selection Guide: Maximize Efficacy & Safety. BOC Sciences.

- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjug

- Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. BOC Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. One moment, please... [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Function of tert-Butyl (7-hydroxyheptyl)carbamate in PROTAC Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the POI-binding warhead to the E3 ligase-recruiting anchor.[3][4] This guide provides an in-depth technical analysis of a key linker building block, tert-butyl (7-hydroxyheptyl)carbamate. We will dissect its molecular architecture, explore its strategic role in enabling controlled and sequential PROTAC synthesis, and discuss the physicochemical properties it imparts to the final molecule, thereby influencing biological activity and pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals actively engaged in the design and synthesis of novel protein degraders.

The Central Dogma of PROTACs: Beyond a Simple Tether

A PROTAC molecule consists of three components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5] By simultaneously binding both proteins, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7]

Initially perceived as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's success.[1][] Its length, composition, rigidity, and attachment points collectively dictate the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[2][] Furthermore, the linker profoundly impacts the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[][11]

Dissecting the Building Block: tert-Butyl (7-hydroxyheptyl)carbamate

The utility of tert-butyl (7-hydroxyheptyl)carbamate stems from its identity as a bifunctional, orthogonally protected alkyl linker. This structure provides a combination of a flexible spacer and two distinct reactive handles, enabling precise, stepwise construction of the final PROTAC molecule.

-

The Heptyl (C7) Alkyl Chain: This seven-carbon chain serves as the primary spacer. Alkyl chains are a foundational motif in PROTAC design, prized for their synthetic accessibility and conformational flexibility.[5][] The C7 length provides a significant reach, which is often necessary to bridge the distance between the binding pockets of the POI and the E3 ligase without inducing steric clash.[2] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ternary complex formation.[12]

-

The Terminal Hydroxyl (-OH) Group: This primary alcohol is a versatile chemical handle. It is not typically reactive under conditions used for amide coupling, but it can be readily activated or transformed. Common strategies include:

-

Oxidation: Swern or Dess-Martin oxidation converts the alcohol to an aldehyde, which can then undergo reductive amination to form a C-N bond.[7]

-

Activation: Conversion to a good leaving group, such as a tosylate (OTs) or mesylate (OMs), primes the site for nucleophilic substitution by an amine or phenoxide from a warhead or E3 ligand.

-

Etherification: Under Williamson ether synthesis conditions, it can be coupled to a suitable electrophile.

-

-

The tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group is a robust and reliable protecting group for the primary amine. Its critical function is to render the amine unreactive while the hydroxyl end of the linker is being manipulated.[13] This orthogonality is the cornerstone of a controlled synthetic strategy. The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free primary amine for the subsequent conjugation step.[13]

The Synthetic Workflow: A Strategy of Control

The use of an orthogonally protected linker like tert-butyl (7-hydroxyheptyl)carbamate allows for a deliberate and sequential synthetic strategy. This approach avoids the formation of undesired homodimers and ensures that the final product is the intended heterobifunctional molecule.

The general workflow is as follows:

-

First Conjugation: The hydroxyl group of the linker is reacted with the first binding moiety (either the POI warhead or the E3 ligand). This moiety must possess a suitable functional group to react with the activated alcohol (e.g., a nucleophilic amine or phenol).

-

Boc Deprotection: The intermediate from Step 1 is treated with acid (e.g., TFA in DCM) to remove the Boc protecting group, exposing the terminal primary amine.

-

Second Conjugation: The newly revealed amine is coupled with the second binding moiety, which typically contains a carboxylic acid functional group, via standard amide bond formation chemistry (e.g., using HATU, HBTU, or EDC/HOBt as coupling agents).

Exemplary Protocol: General Synthesis of a PROTAC

Trustworthiness Note: This protocol is a generalized representation. Specific reaction times, temperatures, and purification methods must be optimized for individual substrates. All steps should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure reaction completion.

Part A: Conjugation of First Moiety (via Hydroxyl Group)

-

Activation: To a solution of tert-butyl (7-hydroxyheptyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an N₂ atmosphere, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

-

Coupling: To the reaction mixture, add the POI-binding ligand containing a nucleophilic phenol or amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Work-up & Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) to yield the Boc-protected intermediate.

Part B: Deprotection and Conjugation of Second Moiety

-

Deprotection: Dissolve the purified intermediate from Part A in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

-

Stir the solution at room temperature for 1-2 hours. Monitor by LC-MS until the Boc group is completely removed.

-

Amide Coupling: Concentrate the reaction mixture in vacuo to remove excess TFA (co-evaporate with toluene if necessary). Dissolve the resulting amine salt in anhydrous DMF (0.1 M).

-

To this solution, add the E3 ligase ligand containing a carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight.

-

Final Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity.

Physicochemical Implications of the C7 Alkyl Linker

The choice of a C7 alkyl chain is not arbitrary; it imparts specific, predictable properties to the final PROTAC molecule that directly influence its biological performance.

| Property | Contribution of the C7 Alkyl Carbamate Linker | Implication for PROTAC Performance |

| Lipophilicity | The seven-methylene (-CH₂-) unit significantly increases the molecule's hydrophobicity and calculated LogP (cLogP). | Enhances Cell Permeability: Increased lipophilicity can improve passive diffusion across the cell membrane, a key challenge for large PROTAC molecules.[] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[] |

| Flexibility | The saturated alkyl chain has a high number of rotatable bonds, providing substantial conformational freedom. | Facilitates Ternary Complex Formation: Flexibility allows the warhead and E3 ligand to orient themselves optimally to engage their respective protein targets, reducing the entropic penalty of forming the ternary complex.[5] |

| Aqueous Solubility | The hydrocarbon nature of the linker decreases water solubility. This is a critical parameter to balance. | Impacts Bioavailability: Poor solubility can hinder formulation and lead to low systemic exposure. The overall solubility of the PROTAC must be carefully managed by considering the properties of the warhead and E3 ligand.[][14] |

| Metabolic Stability | Simple alkyl chains are generally considered metabolically robust and are less prone to oxidative metabolism compared to linkers containing heteroatoms like ethers (PEG-like linkers).[] | Improves Pharmacokinetic Profile: Higher metabolic stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing. |

Expert Insight: The resurgence of alkyl linkers is a strategic response to the challenges of oral bioavailability and cell permeability seen with more polar PEG-based linkers.[] While PEG linkers can improve solubility, they often increase the topological polar surface area (TPSA) and can be metabolically labile. The C7 alkyl linker represents a rational choice to enhance passive diffusion. The inherent trade-off in aqueous solubility must be carefully managed, often by ensuring the terminal warhead and E3 ligands possess sufficient polarity.[]

Conclusion

Tert-butyl (7-hydroxyheptyl)carbamate is far more than a simple spacer in the PROTAC toolbox. It is a highly strategic building block that provides chemists with precise control over the synthetic process. Its orthogonal protecting group strategy ensures the efficient and unambiguous assembly of complex heterobifunctional molecules. The integral C7 alkyl chain imparts a defined length, flexibility, and a lipophilic character that directly influences the PROTAC's ability to cross cell membranes and effectively form the crucial ternary complex. Understanding the multifaceted function of this linker is essential for the rational design and optimization of the next generation of potent and selective protein degraders.

References

-

Tauseef, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

-

Shcherbakov, D., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Biomedical Chemistry: Research and Methods. [Link]

-

Yang, M., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

-

Shcherbakov, D., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health. [Link]

-

Tauseef, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

-

Tauseef, M., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

-

Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

-

MedChemExpress. (n.d.). tert-Butyl (7-hydroxyheptyl)carbamate | PROTAC Linker (Japanese). MedChemExpress. [Link]

-

Popa, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Tauseef, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry. [Link]

-

Maple, H., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

-

Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tert-Butyl (7-aminoheptyl)carbamate, 99733-18-3 | BroadPharm [broadpharm.com]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

The Aliphatic Bridge: A Technical Guide to the Role of Flexible Alkyl Linkers in Targeted Protein Degradation

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[] While significant attention is often given to the design of the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This in-depth technical guide focuses on the role of flexible alkyl linkers in targeted protein degradation. We will explore the causal relationships behind experimental choices in linker design, provide detailed methodologies for the characterization of PROTACs, and present a framework for the rational optimization of these critical components.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is then released to catalytically induce the degradation of additional POI molecules.[6] The linker is the architectural backbone of this ternary complex, and its characteristics directly influence the geometry and stability of this crucial intermediate.[]

Caption: The PROTAC-mediated protein degradation pathway.

The Alkyl Linker: A Versatile Tool for PROTAC Design

Alkyl chains are among the most common motifs used in PROTAC linkers, primarily due to their synthetic accessibility and the ease with which their length can be modulated.[1] These flexible linkers provide the necessary conformational freedom for the PROTAC to adopt a productive orientation within the ternary complex.[6]

Causality in Linker Selection: Alkyl vs. PEG Linkers

The choice between an alkyl and a polyethylene glycol (PEG) linker is a critical decision in PROTAC design. While both offer flexibility, their distinct physicochemical properties have profound implications for a PROTAC's behavior.

-

Hydrophobicity and Cell Permeability: Alkyl linkers are hydrophobic, which can enhance passive diffusion across the cell membrane.[] This is a significant advantage, as many PROTACs have high molecular weights and polar surface areas that can limit their cellular uptake.[8] However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.[6] PEG linkers, in contrast, are hydrophilic and can improve a PROTAC's solubility.[9]

-

Metabolic Stability: Alkyl chains are generally considered to be more metabolically stable than PEG linkers, which can be susceptible to oxidation.[6]

-

Conformational Preferences: While both are flexible, PEG linkers can adopt folded conformations that may shield polar surface area, which can paradoxically aid in cell permeability despite their hydrophilicity.[6]

The decision to use an alkyl linker is often a strategic one, aimed at optimizing a PROTAC's pharmacokinetic profile, particularly when passive permeability is a primary concern.[]

Optimizing the Alkyl Linker: A Workflow for Rational Design

The optimization of a PROTAC linker is an iterative process that involves chemical synthesis, biophysical characterization, and cellular assays.[10] The goal is to identify a linker that facilitates the formation of a stable and productive ternary complex, leading to efficient protein degradation.

Caption: A typical experimental workflow for optimizing PROTAC linker length.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the comprehensive evaluation of PROTACs with flexible alkyl linkers.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol allows for the quantification of target protein degradation and the determination of key parameters such as DC50 (the concentration of PROTAC required for 50% degradation) and Dmax (the maximum percentage of degradation).[4]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 16 hours).[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and incubate it with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[13]

-

Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[13]

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation of PROTAC-induced ternary complexes.

Methodology:

-

Surface Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[14]

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[14]

-

Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface to measure the formation of the ternary complex.[15]

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) for both the binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the formation of the ternary complex.[16]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[17]

Methodology:

-

Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize the heat of dilution.[15]

-

Binary Titrations: Titrate the PROTAC into the POI solution and, in a separate experiment, into the E3 ligase solution to determine the binary binding affinities.[17]

-

Ternary Titration: To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell and titrate the POI from the syringe.[15]

-

Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions. Calculate the cooperativity factor (α).[18]

Data Presentation: Quantitative Insights into Linker Performance

The following tables summarize quantitative data from studies that have systematically investigated the impact of alkyl linker length on PROTAC efficacy.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [3]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | Not Reported |

| 12-29 | Submicromolar | >75% |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

This data highlights that a minimum linker length is required for potent degradation, but an excessively long linker can be detrimental.

Table 2: Comparison of Alkyl and PEG Linkers in BET Protein Degraders [19]

| Compound | Linker Type | BRD4 DC50 (nM) |

| Compound 3 | Alkyl | >1000 |

| Compound 25 | 1-unit PEG | 370 |

This case study demonstrates that even a subtle change from an alkyl to a short PEG linker can significantly impact degradation potency.

Conclusion: The Linker as a Key Determinant of PROTAC Success

The flexible alkyl linker is a powerful and versatile tool in the design of effective PROTACs. While its synthetic tractability is a major advantage, a deep understanding of its impact on a PROTAC's physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex is essential for rational design. The iterative process of linker optimization, guided by a combination of biophysical and cellular assays, is a cornerstone of modern PROTAC development. By carefully considering the causal relationships between linker structure and PROTAC function, researchers can unlock the full therapeutic potential of this exciting new modality.

References

-

Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. 2020;1:273-312. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Shvartsbart, A., & Ploegh, H. L. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(5), 273-312. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. [Link]

-

Scott, J. S., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1063–1068. [Link]

-

Robers, M. B., et al. (2020). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. In Methods in Molecular Biology (Vol. 2098, pp. 249–265). Springer. [Link]

-

Profacgen. Permeability Assay. [Link]

-

Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

-

Langley, D. R., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(12), 1023–1034. [Link]

-

Scott, D. A., et al. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. Journal of Medicinal Chemistry. [Link]

-

Mares, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]

-

Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

-

Cernijenko, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 2824. [Link]

-

Hughes, S. J., & Ciulli, A. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Request PDF. [Link]

-

The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE, (199), e65893. [Link]

-

Li, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(10), 6947–6971. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Expert Opinion on Drug Discovery, 16(10), 1137-1153. [Link]

-

Ciulli, A., et al. (2020). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Chemical Communications, 56(74), 10972-10975. [Link]

-

ResearchGate. Example of biochemical pathway: list of reactions with information on... [Link]

-

Charnwood Discovery. Measuring PROTAC Ternary Complex Formation by SPR. [Link]

-

ResearchGate. Graph representation of metabolic pathways: (a) A portion of the... [Link]

-

Ciulli, A., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

-

Cytiva. Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). [Link]

-

Ciulli, A., et al. (2020). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing. [Link]

Sources

- 1. explorationpub.com [explorationpub.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aragen.com [aragen.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Carbamate Linkers in Medicinal Chemistry

Introduction: The Versatile Role of Carbamate Linkers in Modern Drug Development

In the landscape of medicinal chemistry, the carbamate functional group has emerged as a critical structural motif, integral to the design and efficacy of a wide array of therapeutic agents.[1][2] Organic carbamates, also known as urethanes, are characterized by their hybrid amide-ester nature, a feature that bestows upon them a unique combination of chemical stability and tailored reactivity.[3][4] This duality makes them exceptionally well-suited for use as linkers—molecular bridges that connect different components of a drug, such as a potent payload to a targeting moiety. Their applications span from creating prodrugs that enhance the bioavailability of small molecules to forming the critical connection in sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][5]

This guide provides a comprehensive exploration of carbamate linkers, delving into their fundamental chemical properties, diverse applications, and the strategic thinking behind their implementation in drug design. We will examine the mechanisms that govern their stability and cleavage, detail synthetic and analytical methodologies, and present field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of carbamate linker technology.

The Fundamental Chemistry of the Carbamate Bond: A Balance of Stability and Reactivity

The utility of a carbamate as a linker is fundamentally dictated by the chemical properties of the carbamate bond itself. Understanding its stability, which arises from resonance stabilization between the amide and carboxyl groups, is key to its application.[2] This resonance imparts a degree of conformational restriction and contributes to its generally high proteolytic stability, often making it a suitable surrogate for a peptide bond.[3][4]

However, the stability of a carbamate linker is not absolute and can be modulated by the substituents on its nitrogen and oxygen termini.[2] This tunability is a cornerstone of its use in drug design, allowing chemists to create linkers that are stable in the systemic circulation but can be cleaved under specific physiological conditions, such as changes in pH or the presence of specific enzymes.[6] For instance, N,N-disubstituted carbamates are generally more stable against hydrolysis than their N-monosubstituted counterparts.[7] The hydrolysis of carbamates in basic conditions proceeds through different mechanisms for monosubstituted and disubstituted variants, ultimately releasing the parent alcohol (or phenol) and an amine.[2]

Carbamate Linkers in Prodrug Design: Enhancing Therapeutic Potential

A primary application of carbamate linkers is in the creation of prodrugs—inactive precursors that are metabolized in vivo to release an active pharmaceutical ingredient (API).[2] This strategy is employed to overcome limitations of the parent drug, such as poor solubility, rapid first-pass metabolism, or off-target toxicity.[8][9]

Carbamate linkers are particularly effective for masking hydroxyl, phenol, or amine functional groups on a drug molecule.[2][9] By forming a carbamate prodrug, the susceptibility of these groups to premature metabolism, especially in the liver, can be significantly reduced.[2] The release of the active drug from the carbamate prodrug is often mediated by metabolic enzymes like esterases or cytochrome P450.[2]

A notable example is the use of amino acid carbamates as prodrugs for phenolic compounds like resveratrol, where the carbamate linker enhances stability and allows for sustained release.[9] Similarly, carbamate prodrugs of isoniazid have been shown to restrict its in vivo metabolism and improve its pharmacokinetic profile.[8] The choice of substituents on the carbamate is crucial; for instance, N,N-disubstituted carbamate esters have been found to be potentially useful as prodrugs for certain phenolic drugs, while N-monosubstituted versions can be too chemically and enzymatically labile.[7]

Self-Immolative Carbamate Linkers: Precision Drug Release

A sophisticated evolution in linker technology is the concept of the "self-immolative" linker. These linkers are designed to fragment and release the active drug following a specific triggering event, such as enzymatic cleavage.[10] The para-aminobenzyl carbamate (PABC) spacer is a cornerstone of this technology, particularly in the context of ADCs.[11][12]

The PABC system operates through a cascade mechanism. It is typically positioned between a trigger (e.g., a peptide sequence susceptible to enzymatic cleavage) and the drug molecule.[13] Once the trigger is activated—for example, by a lysosomal protease like Cathepsin B cleaving the peptide—the PABC spacer undergoes a spontaneous and irreversible 1,6-elimination reaction.[10][11] This "self-immolation" results in the clean release of the unmodified, active payload, along with carbon dioxide and a quinone methide by-product.[14] The elegance of this system lies in its ability to ensure that the drug is released only after the specific cleavage event, minimizing premature release and off-target effects.[11]

Workflow: Mechanism of a Self-Immolative PABC Linker

Caption: The sequential process of drug release from an ADC featuring a self-immolative PABC linker.

Carbamate Linkers in Antibody-Drug Conjugates (ADCs): The Key to Targeted Therapy

ADCs represent a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[15][16] The linker connecting these two components is critical to the ADC's success, dictating its stability, pharmacokinetics, and mechanism of action.[13]

Enzyme-cleavable carbamate linkers are widely used in ADCs.[17] The most prominent example is the valine-citrulline (Val-Cit) dipeptide linker coupled with a PABC self-immolative spacer.[5][13] This linker is designed to be stable in the bloodstream but is efficiently cleaved by Cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[6][14] Upon internalization of the ADC into a cancer cell, the Val-Cit sequence is cleaved, initiating the PABC self-immolation cascade and releasing the cytotoxic payload directly at the site of action.[5] This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing efficacy against cancer cells while minimizing toxicity to healthy tissues.[13]

The choice of the peptide sequence and the spacer is a result of extensive research. For instance, the PABC spacer was introduced to overcome the steric hindrance that a bulky drug molecule might present to the cleaving enzyme.[11][14] While the Val-Cit-PABC system is a gold standard, research continues to explore other peptide sequences and self-immolative systems to further refine the stability and release kinetics of ADCs.[12][13]

Synthetic Strategies for Carbamate Linker Formation

The construction of molecules containing carbamate linkers relies on a variety of established synthetic methodologies. The choice of method often depends on the specific substrates, desired scale, and tolerance of other functional groups within the molecule.

Traditional and widely used methods include:

-

Reaction of Alcohols with Isocyanates: This is a direct and often high-yielding method for forming carbamates.[3]

-

Reaction of Amines with Chloroformates: Alkyl or aryl chloroformates react with amines to form the corresponding carbamates.[8]

-

Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to yield a carbamate.[3]

More recent and milder methods have also been developed to avoid the use of hazardous reagents like phosgene:

-

Reaction with Carbonates: Mixed carbonates, such as those with a p-nitrophenyl group, can serve as effective alkoxycarbonylating reagents for amines.[4]

-

Three-Component Coupling: Methods involving the coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate have proven effective.[18]

-

Zinc Chloride-Catalyzed Synthesis: This method utilizes carbamoyl chlorides and alcohols in the presence of zinc chloride, offering a user-friendly alternative for carbamate synthesis.[19]

Experimental Protocol: General Synthesis of a Carbamate Linker via Chloroformate

This protocol describes a general method for synthesizing a carbamate by reacting an amine-containing drug molecule with an appropriate chloroformate.

Materials:

-

Amine-containing drug (1.0 eq)

-

Alkyl or Aryl Chloroformate (1.1 eq)

-

Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine-containing drug (1.0 eq) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (1.5 eq) to the solution and stir for 10-15 minutes.

-

Slowly add the chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate product.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry).

Self-Validation: The purity and identity of the synthesized carbamate should be confirmed by comparing the analytical data with expected values. The absence of starting materials in the final product confirms the completion of the reaction.

Analytical Characterization of Carbamate Linkers

A thorough analytical characterization is essential to ensure the quality, stability, and desired performance of a carbamate-linked drug or conjugate. A suite of analytical techniques is employed throughout the development process.[16]

Key Analytical Assessments:

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the linker and the final conjugate.

-

Purity: High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is the primary method for assessing the purity of the synthesized molecules.[20]

-

Stability Analysis: The stability of the carbamate linker is evaluated under various conditions (e.g., different pH values, in plasma from various species) to predict its behavior in vivo.[7][20] HPLC and LC-MS are used to monitor the degradation of the parent molecule and the appearance of cleavage products over time.[20]

-

Cleavage Kinetics: For cleavable linkers, assays are performed to determine the rate of cleavage in the presence of the target enzyme or under specific pH conditions.[6] This data is critical for predicting the rate of drug release at the target site.

-

Drug-to-Antibody Ratio (DAR) for ADCs: For ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are used to determine the average number of drug-linker molecules conjugated to each antibody, a critical quality attribute that affects efficacy and toxicity.[16][21]

Comparative Stability of Carbamate Linker Types

| Linker Type | Trigger for Cleavage | Relative Stability in Circulation (pH 7.4) | Common Application |

| N,N-Disubstituted Carbamate | Enzymatic (e.g., Cytochrome P450) | High | Prodrugs for phenols[7] |

| N-Monosubstituted Carbamate | Chemical and Enzymatic Hydrolysis | Moderate to Low | Prodrugs requiring faster release[7] |

| Val-Cit-PABC Carbamate | Enzymatic (Cathepsin B) | High | Antibody-Drug Conjugates[5][13] |

| pH-Sensitive Carbamate | Low pH (Endosomal/Lysosomal) | High at pH 7.4, Labile at pH < 6 | Targeted drug delivery[6] |

Future Directions and Conclusion

The field of carbamate linker technology continues to evolve, with ongoing research focused on developing novel linkers with enhanced properties. Key areas of innovation include the design of linkers that respond to new biological triggers, the development of dual-trigger systems for increased specificity, and the creation of linkers with improved hydrophilicity to enhance the physicochemical properties of ADCs.[17][22]

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Sriram, D., & Yogeeswari, P. (2010). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. Mini Reviews in Medicinal Chemistry, 10(14), 1307-1317. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. University of Southern California. [Link]

-

Tatić, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 183-203. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Tran, T. H., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry, 28(28), 5656-5683. [Link]

-

Marvin, C. C., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Bioconjugate Chemistry, 34(10), 1835-1850. [Link]

-

SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs News. [Link]

-

Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1599. [Link]

-

Tran, T. H., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive, University of Otago. [Link]

-

Combinatorial Chemistry Review. (2020). Carbamates and Amines Linker. Combinatorial Chemistry Review. [Link]

-

Bernardes, G. J. L., et al. (2021). A dual-enzyme cleavable linker for antibody–drug conjugates. Chemical Science, 12(10), 3577-3582. [Link]

-

Lo, A., et al. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. Dalton Transactions, 42(22), 7936-7943. [Link]

-

Lu, J., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

-

Marvin, C. C., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ResearchGate. [Link]

-

Marvin, C. C., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates. ChemRxiv. [Link]

-

Joubert, N., et al. (2020). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Molecules, 25(23), 5604. [Link]

-

Reddy, P. G., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 35688-35694. [Link]

-

Etienne, M. A., et al. (2012). Synthesis of camptothecin-amino acid carbamate linkers. Amino Acids, 42(5), 1727-1733. [Link]

-

Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

-

Smith, B. D., et al. (2025). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6), e202417651. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

Mattarei, A., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS ONE, 10(10), e0138973. [Link]

-

Balse, P. M., et al. (1989). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences, 78(1), 12-17. [Link]

-

Huttunen, K. M., et al. (2018). Secondary carbamate linker can facilitate the sustained release of dopamine from brain-targeted prodrug. Bioorganic & Medicinal Chemistry Letters, 28(17), 2863-2868. [Link]

-

ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]

-

Smith, B. D., et al. (2022). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate Chemistry, 33(2), 206-215. [Link]

-

Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

-

Kim, J., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amino Acid Carbamates As Prodrugs Of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]